N'-[2-(4-nitrophenyl)acetyl]hexanehydrazide
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Overview
Description
N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide is an organic compound that features a nitrophenyl group attached to an acetyl group, which is further connected to a hexanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide typically involves the reaction of 4-nitrophenylacetic acid with hexanehydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetyl group may facilitate the compound’s binding to its target, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the hexanehydrazide moiety.
4-nitrophenylacetic acid: Precursor in the synthesis of N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide.
N-(4-nitrophenyl)acetohydrazonoyl bromide: Another derivative with different functional groups.
Uniqueness
N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide is unique due to its combination of a nitrophenyl group with a hexanehydrazide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H19N3O4 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N'-[2-(4-nitrophenyl)acetyl]hexanehydrazide |
InChI |
InChI=1S/C14H19N3O4/c1-2-3-4-5-13(18)15-16-14(19)10-11-6-8-12(9-7-11)17(20)21/h6-9H,2-5,10H2,1H3,(H,15,18)(H,16,19) |
InChI Key |
HZZJKIQQIGFYTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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